![molecular formula C15H16N6O B2640556 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 2034383-48-5](/img/structure/B2640556.png)
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a benzimidazole, a pyrrolidine, and a 1,2,3-triazole . The benzimidazole group is a type of heterocyclic aromatic organic compound that consists of a fusion of benzene and imidazole . The pyrrolidine group is a type of organic compound that contains a five-membered ring with four carbon atoms and one nitrogen atom . The 1,2,3-triazole group is a type of organic compound that contains a five-membered ring with two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of this compound could involve several steps, each introducing a different functional group. While the exact synthesis process for this specific compound is not detailed in the retrieved papers, similar compounds have been synthesized through various methods . For instance, benzimidazole derivatives can be synthesized through condensation reactions . Pyrrolidine derivatives can be synthesized through cyclization reactions . 1,2,3-Triazole derivatives can be synthesized through click reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. Each of these groups contributes to the overall structure and properties of the molecule. The benzimidazole group is a planar, aromatic, and heterocyclic group . The pyrrolidine group is a cyclic and aliphatic group . The 1,2,3-triazole group is a planar, aromatic, and heterocyclic group . The exact molecular structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This compound, due to its functional groups, could potentially undergo a variety of chemical reactions. The benzimidazole group could participate in electrophilic substitution reactions . The pyrrolidine group could undergo reactions at the nitrogen atom, such as alkylation . The 1,2,3-triazole group could participate in nucleophilic substitution reactions . The exact reactions would depend on the reaction conditions and the other reactants present.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The benzimidazole group could contribute to the compound’s aromaticity and planarity . The pyrrolidine group could contribute to the compound’s aliphatic character . The 1,2,3-triazole group could contribute to the compound’s polarity and ability to participate in hydrogen bonding . The exact physical and chemical properties would need to be determined through experimental analysis.Wissenschaftliche Forschungsanwendungen
Antioxidant and Antimicrobial Activities
Compounds related to (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone have been synthesized and assessed for their antioxidant and antimicrobial activities. Specifically, certain derivatives demonstrated significant activity against bacterial strains such as Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. These compounds underwent quantitative structure–activity relationship analysis and molecular docking studies, indicating a strong correlation between predicted and actual activities based on molecular descriptors. Notably, one derivative showed comparable binding mode and hydrogen bond interaction scores against the dihydropteroate synthase enzyme, akin to the reference antibiotic sulfamethoxazole (Bassyouni et al., 2012).
Synthesis of Fused Ring Structures
The compound has been involved in novel syntheses of bicyclic structures with fused pyrrole, indole, oxazole, and imidazole rings, highlighting its utility in creating diverse and potentially bioactive molecular frameworks (Katritzky, Singh, & Bobrov, 2004).
Antiproliferative Activity
Some derivatives of this compound have exhibited considerable antiproliferative activity against various human cancer cell lines, including prostate, lung, cervical, and breast cancer. Tubulin polymerization assay and immunofluorescence analysis suggest that these compounds effectively inhibit microtubule assembly formation. Their apoptosis-inducing ability was also confirmed through various cellular assays, marking their potential in cancer therapy (Mullagiri et al., 2018).
Anticonvulsant Agents
Certain derivatives of the compound have been synthesized and evaluated for their anticonvulsant activities. One such study revealed a compound with significant potency and a higher protective index compared to the reference drug phenytoin, suggesting its potential as an anticonvulsant agent (Malik & Khan, 2014).
Drug-likeness and Microbial Investigation
Synthesized derivatives of this compound have been investigated for their in silico ADME prediction properties and in vitro antimicrobial activities. Some derivatives showed better antimycobacterial activities compared with standard drugs and were identified as excellent antifungal and antibacterial agents. The in-silico analysis revealed excellent drug-likeness properties for the synthesized compounds (Pandya et al., 2019).
Eigenschaften
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-19-9-13(17-18-19)15(22)20-7-6-11(8-20)21-10-16-12-4-2-3-5-14(12)21/h2-5,9-11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMILMQOUGTJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
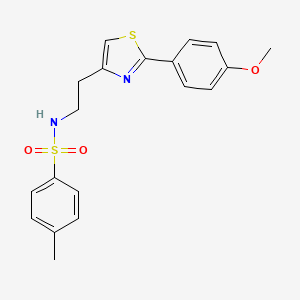
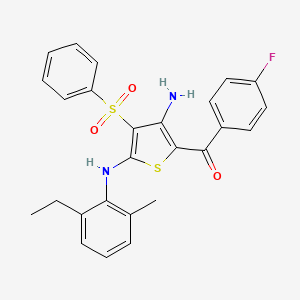

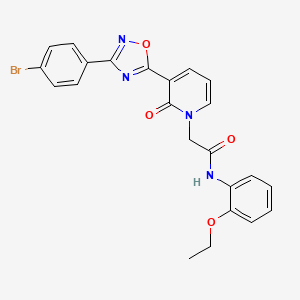
![N-[(4-methylphenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2640482.png)
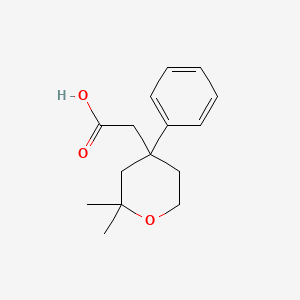
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methylbenzamide](/img/structure/B2640485.png)
![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2640486.png)
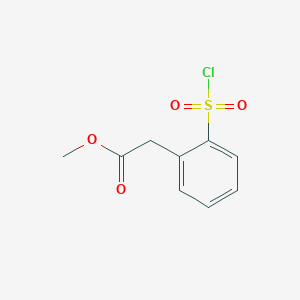


![4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B2640494.png)
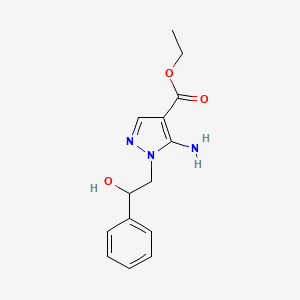
![6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2640496.png)
